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Potency and Selectivity of CNX-2006

Cellular and Enzymatic Potency (IC50/GI50)

Model System Mutation Type
CNX-2006
Potency (nM)

Comparison to WT EGFR
(Fold Selectivity)

Citation

Enzymatic Assay EGFR T790M IC50 < 20 nM ~14 to 22-fold selective over

WT

[1] [2]

[3]

Cell Proliferation
(H1975)

L858R/T790M GI50: 3 - 32 nM Up to 290-fold more

selective than 1st-gen TKIs

[1] [3]

[4]

Cell Proliferation
(PC9)

delE746-A750 GI50: ~55 - 104

nM

Information missing [3] [4]

p-EGFR Inhibition
(H1975)

L858R/T790M IC50: ~46 nM >10-fold selective over WT

EGFR

[3] [4]

p-EGFR Inhibition
(PC9GR4)

delE746-

A750/T790M

IC50: ~61 nM >10-fold selective over WT

EGFR

[3] [4]

Comparison with Other EGFR Inhibitors (GI50 in T790M models)
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Inhibitor Generation Key Characteristic
GI50 in T790M+ Cells (e.g.,
H1975)

CNX-2006 Third Mutant-selective,

Irreversible

~3 - 32 nM [3] [4]

CO-1686
(Rociletinib)

Third Mutant-selective,

Irreversible

Comparable to CNX-2006 [3] [4]

Erlotinib First Reversible ~98,000 nM (Resistant) [5]

Afatinib Second Irreversible, inhibits WT
EGFR

Much higher (due to WT EGFR
toxicity) [6]

Detailed Experimental Protocols

The high-quality data on CNX-2006 is supported by robust experimental methodologies. Here are the details

of key assays cited:

1. Growth Inhibition Assay (GI50)

Objective: To determine the compound concentration that inhibits 50% of cell proliferation.

Cell Lines: Typically a panel of NSCLC lines, including:
H1975: Harbors the L858R/T790M double mutation.

PC9: Harbors the delE746-A750 activating mutation.
PC9GR4: A resistant derivative harboring delE746-A750/T790M.

A431: Expresses wild-type (WT) EGFR at high levels (used for selectivity assessment).
Procedure: Cells are treated with a range of CNX-2006 concentrations for a specified period (e.g., 72

hours). Cell viability is measured using assays like MTT or CellTiter-Glo. The GI50 value is then
calculated from the resulting dose-response curve [1] [2] [3].

2. Phospho-EGFR Inhibition Assay (IC50)

Objective: To measure the concentration that reduces EGFR autophosphorylation by 50%,

confirming direct target engagement.
Cell Lines: Similar to those used in proliferation assays (e.g., H1975, PC9, PC9GR4).

Procedure: Cells are treated with CNX-2006 for a shorter period (e.g., 2-6 hours). Cell lysates are
then prepared and analyzed by immunoblotting (Western blot) using antibodies specific for
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phosphorylated EGFR (p-EGFR) and total EGFR. The IC50 is determined by densitometric analysis

of the p-EGFR band intensity [2] [3] [4].

3. In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of CNX-2006 in a live animal model.

Animal Model: Immunodeficient nude mice.
Procedure: Mice are subcutaneously implanted with H1975 tumor cells. Once tumors are

established, animals are treated with CNX-2006 (e.g., at 25 mg/kg) or a vehicle control via
intraperitoneal (i.p.) injection. Tumor volume and body weight are monitored regularly. Efficacy is

demonstrated by a significant reduction in tumor growth rate or tumor regression in the treated group
compared to the control [2] [3].

Mechanism of Action and Resistance

CNX-2006 is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797

(Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition [3] [4]. Its unique structure

allows it to be more potent against mutant EGFR (including T790M) than the wild-type receptor.

Despite its potency, cancer cells can develop resistance. A key mechanism identified for CNX-2006 and

other 3rd gen TKIs is NF-κB pathway activation, which replaces oncogenic EGFR signaling [3] [4] [7].

The diagram below illustrates this resistance pathway and potential therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United

States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5135794/
https://bellbrooklabs.com/lung-cancer-cells-use-nf-%CE%BAb-pathway-to-subvert-third-generation-egfr-kinase-inhibitors/?srsltid=AfmBOoqSX5TgzHv1cTYg9ft-JDpmABRlh3Kf4aoS5cIsXyfMI3l_hRdu
https://www.smolecule.com/products/b547929#cnx-2006-potency-in-t790m-vs-l858r-models
https://www.smolecule.com/products/b547929#cnx-2006-potency-in-t790m-vs-l858r-models
https://www.smolecule.com/products/b547929#cnx-2006-potency-in-t790m-vs-l858r-models
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s547929?utm_src=pdf-bulk
https://www.smolecule.com/products/s547929?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

